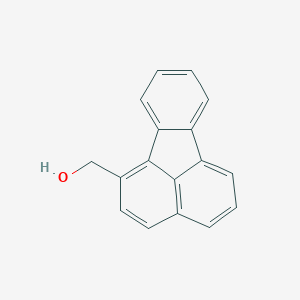

1-Hydroxymethylfluoranthene

Description

Structure

3D Structure

Properties

IUPAC Name |

fluoranthen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLFKVZHLIKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158179 | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-91-1 | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxymethylfluoranthene

The synthesis of 1-hydroxymethylfluoranthene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene (B47539), can be approached through the reduction of a suitable carbonyl precursor, typically 1-formylfluoranthene or a derivative of 1-fluoranthenecarboxylic acid. A common and effective method involves the reduction of the aldehyde functionality to a primary alcohol.

A plausible and widely utilized method for such a transformation is the reduction of 1-formylfluoranthene using a metal hydride reagent. Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent for aldehydes and ketones and can be employed in this synthesis. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at room temperature. The aldehyde is dissolved in the solvent, and sodium borohydride is added portion-wise. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, often with a dilute acid, and the product, this compound, is isolated through extraction and purified by crystallization or chromatography.

Alternatively, a more potent reducing agent, lithium aluminum hydride (LiAlH₄), can be used. This reagent can reduce not only aldehydes but also esters, such as methyl 1-fluoranthenecarboxylate, to the corresponding alcohol. The reaction with LiAlH₄ is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the reagent's high reactivity with protic solvents. The ester is dissolved in the anhydrous solvent, and the LiAlH₄ is added carefully, often at a reduced temperature to control the reaction rate. After the reaction is complete, a specific workup procedure is required to decompose the excess hydride and the aluminum salts, which typically involves the sequential addition of water and a sodium hydroxide (B78521) solution. The product is then extracted and purified.

A summary of a potential synthetic approach is presented in the table below:

| Precursor | Reagent | Solvent(s) | General Conditions |

| 1-Formylfluoranthene | Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Room temperature, atmospheric pressure |

| Methyl 1-fluoranthenecarboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0°C to room temperature, inert atmosphere (e.g., Nitrogen) |

Considerations for Green Chemistry in 1 Hydroxymethylfluoranthene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov When considering the synthesis of 1-hydroxymethylfluoranthene, several aspects can be optimized to align with these principles.

The traditional reduction methods, particularly those employing lithium aluminum hydride, present certain environmental and safety concerns. LiAlH₄ is highly reactive and pyrophoric, requiring the use of anhydrous solvents and careful handling. fau.eu The workup procedure also generates significant amounts of aluminum waste.

In the context of green chemistry, alternative, milder, and more environmentally benign reducing agents and conditions are sought. For the reduction of 1-formylfluoranthene, catalytic hydrogenation represents a greener alternative. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with molecular hydrogen (H₂) as the reductant. thieme.de Catalytic reductions are atom-economical, as the primary byproduct is water (if any), and the catalyst can often be recovered and reused. The use of hydrogen gas, however, requires specialized equipment to handle it safely.

Another green approach involves the use of transfer hydrogenation. In this method, a safe and easily handled hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of gaseous hydrogen. This can be facilitated by a transition metal catalyst.

For the reduction of ester precursors, alternatives to LiAlH₄ are also being explored. Ruthenium-based catalysts have shown high efficiency in the hydrogenation of esters to alcohols under milder conditions than traditional heterogeneous catalysts. rsc.org These reactions can sometimes be performed in more environmentally friendly solvents, such as methanol. rsc.org

The use of greener solvents is another key aspect of green chemistry. While traditional syntheses may use volatile organic compounds (VOCs) like diethyl ether or THF, greener alternatives could include glycerol (B35011) or water, depending on the specific reaction conditions and the solubility of the reactants. acgpubs.orgresearchgate.net For instance, some reductions with sodium borohydride (B1222165) can be carried out in aqueous or alcoholic-aqueous media, reducing the reliance on purely organic solvents. acgpubs.org

The table below outlines some potential green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Traditional Method Consideration | Greener Alternative/Approach |

| Safer Solvents & Auxiliaries | Use of volatile and flammable solvents like diethyl ether and THF. acgpubs.org | Employing greener solvents such as glycerol, water, or ethanol (B145695) where possible. acgpubs.orgresearchgate.net |

| Atom Economy | Stoichiometric use of metal hydrides like LiAlH₄ generates significant inorganic waste. rsc.org | Catalytic hydrogenation or transfer hydrogenation offers higher atom economy with minimal byproducts. thieme.de |

| Use of Renewable Feedstocks | Precursors are often derived from fossil fuels. | While challenging for PAHs, exploring biosynthetic routes for precursors is a long-term goal of green chemistry. |

| Design for Energy Efficiency | Reactions requiring extreme temperatures or pressures. | Utilizing catalysts that enable reactions to proceed under mild conditions (room temperature and atmospheric pressure). |

| Catalysis | Use of stoichiometric reagents. rsc.org | Employing recoverable and reusable catalysts, such as heterogeneous catalysts (e.g., Pd/C) or specifically designed homogeneous catalysts. thieme.dersc.org |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be safer, more efficient, and more environmentally sustainable.

Chemical Transformations and Reaction Mechanisms of 1 Hydroxymethylfluoranthene

Reactivity of the Hydroxymethyl Group in 1-Hydroxymethylfluoranthene

The hydroxymethyl group (-CH₂OH) attached to the fluoranthene (B47539) ring at the C1 position behaves as a typical benzylic alcohol. Its reactivity is influenced by the electron-rich aromatic system, which can stabilize reaction intermediates.

Oxidation Reactions

The primary alcohol functionality of the hydroxymethyl group can be oxidized in a stepwise manner, first to an aldehyde and subsequently to a carboxylic acid. The specific product obtained depends on the choice of oxidizing agent and the reaction conditions.

The initial oxidation of this compound yields fluoranthene-1-carbaldehyde. Milder oxidizing agents are required to stop the reaction at the aldehyde stage. beilstein-journals.org Stronger oxidizing agents will typically lead to the formation of the more stable fluoranthene-1-carboxylic acid. organic-chemistry.orgrsc.org The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. beilstein-journals.org

Common reagents used for the oxidation of benzylic alcohols, which are applicable to this compound, are summarized in the table below.

| Product | Reagent(s) | Conditions |

| Fluoranthene-1-carbaldehyde | Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) | Anhydrous solvents (e.g., dichloromethane) |

| Fluoranthene-1-carbaldehyde | Trichloroisocyanuric acid / TEMPO (catalyst) | Room temperature in dichloromethane (B109758) organic-chemistry.org |

| Fluoranthene-1-carboxylic acid | Jones Reagent (CrO₃ in H₂SO₄/acetone) | Aqueous acetone (B3395972) organic-chemistry.org |

| Fluoranthene-1-carboxylic acid | Potassium permanganate (B83412) (KMnO₄) | Hot, acidic or basic solution libretexts.org |

| Fluoranthene-1-carboxylic acid | Sodium bromate (B103136) (NaBrO₃) / Sodium bisulfate (NaHSO₄·H₂O) | Heterogeneous conditions in acetonitrile (B52724) researchgate.net |

This table presents common reagents for the oxidation of benzylic alcohols, applicable to this compound.

Reduction Reactions

The hydroxymethyl group is already in a reduced state. Further reduction leads to the corresponding methyl group, converting this compound into 1-methylfluoranthene. This transformation, the deoxygenation of a benzylic alcohol, can be achieved using various reducing systems. These reactions often proceed via the formation of a stabilized benzylic carbocation intermediate.

Several reagent systems have been developed for the efficient reduction of benzylic alcohols to their corresponding alkanes. researchgate.netresearchgate.net

| Product | Reagent(s) | Conditions |

| 1-Methylfluoranthene | Triethylsilane (Et₃SiH) / Palladium(II) chloride (PdCl₂) | Mild conditions researchgate.net |

| 1-Methylfluoranthene | Sodium borohydride (B1222165) (NaBH₄) / Trifluoroacetic acid (CF₃COOH) | - researchgate.net |

| 1-Methylfluoranthene | Hydriodic acid (HI) / Red phosphorus (P) | - researchgate.net |

This table outlines common reagents for the reduction of benzylic alcohols to methyl groups, applicable to this compound.

Substitution and Derivatization Reactions

The hydroxyl moiety of the -CH₂OH group can undergo substitution reactions, most commonly to form esters and ethers. These derivatization reactions are useful for altering the physical properties of the molecule, such as solubility and volatility, or for introducing specific functional groups for further transformations.

Esterification is a common derivatization reaction. For instance, reacting this compound with acetic anhydride (B1165640), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), yields 1-acetoxymethylfluoranthene. brainly.comsciencemadness.orgchegg.com This reaction proceeds through a nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the anhydride. brainly.com

| Reaction Type | Reagent(s) | Product |

| Esterification | Acetic anhydride / (DMAP catalyst) | 1-Acetoxymethylfluoranthene brainly.comsciencemadness.org |

| Esterification | Carboxylic acid (e.g., Acetic acid) / Acid catalyst (e.g., H₂SO₄) | Corresponding ester (e.g., 1-Acetoxymethylfluoranthene) vedantu.com |

| Etherification | Sodium hydride (NaH) then Alkyl halide (e.g., CH₃I) | Corresponding ether (e.g., 1-Methoxymethylfluoranthene) |

This table provides examples of derivatization reactions for the hydroxymethyl group of this compound.

Reactions Involving the Fluoranthene Aromatic Core of this compound

The fluoranthene moiety is a polycyclic aromatic hydrocarbon (PAH) and, as such, can undergo reactions typical for aromatic systems, primarily electrophilic aromatic substitution. The presence of the hydroxymethyl group at the C1 position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the unsubstituted fluoranthene ring has been studied, and the reactivity of the different positions is not uniform. Theoretical calculations and experimental results indicate that substitution occurs preferentially at the C3 position, followed by C8, C1, and C7. sci-hub.se The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. sci-hub.se

The hydroxymethyl group (-CH₂OH) attached to the C1 position acts as an activating, ortho-, para-directing group. This is due to its ability to donate electron density to the ring system, stabilizing the arenium ion intermediate, particularly when the electrophile attacks at the ortho or para positions.

The IUPAC numbering of the fluoranthene ring is as follows:

Image based on IUPAC nomenclature rules. nist.govwikipedia.org

Given that the substituent is at C1, the ortho positions are C2 and C9b (a bridgehead carbon, generally unreactive in these substitutions), and the para position is C6a (also a bridgehead). The next most likely positions influenced by the directing group are C3 and C9. Therefore, electrophilic attack on this compound is expected to be directed primarily to the C2 and C9 positions, and potentially to the still reactive C3 and C8 positions of the fluoranthene system. The precise product distribution would depend on the specific electrophile and reaction conditions, reflecting a balance between the directing effect of the substituent and the inherent reactivity of the fluoranthene nucleus.

Cycloaddition Reactions

The fluoranthene core is a stable aromatic system, and as such, it is generally resistant to participating in cycloaddition reactions like the Diels-Alder reaction, which would require the disruption of its aromaticity. acs.org Such reactions are energetically costly due to the loss of aromatic stabilization energy. acs.org

However, cycloaddition reactions are a key method for the synthesis of the fluoranthene skeleton itself, for example, through the reaction of acenaphthylene (B141429) with various dienophiles. rsc.orgrsc.org While reactions involving the intact fluoranthene core as a reactant are less common, they are not impossible, particularly under forcing conditions or with highly reactive dienophiles. Studies on other PAHs, such as 9-anthracenemethanol, have shown that Diels-Alder reactions can proceed under mild, cyclodextrin-promoted conditions. nih.gov This suggests that the more reactive regions of the fluoranthene core, such as the diene system in the naphthalene (B1677914) moiety (C6a, C7, C8, C9), could potentially undergo cycloaddition, although this remains a less explored area of its reactivity compared to electrophilic substitution.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature. However, based on the known metabolism of fluoranthene and related polycyclic aromatic hydrocarbons (PAHs), a theoretical framework for its transformations can be constructed. The metabolic activation of such compounds is a critical area of study due to the potential for forming reactive intermediates with biological macromolecules.

Elucidation of Elementary Reaction Steps

The transformation of this compound likely proceeds through a series of elementary reaction steps, primarily involving oxidation. One probable pathway is the metabolic oxidation of the hydroxymethyl group itself. This can occur in a stepwise manner:

Oxidation to an Aldehyde: The primary alcohol of the hydroxymethyl group can be oxidized to form 1-formylfluoranthene. This reaction is a common metabolic step for primary alcohols.

Oxidation to a Carboxylic Acid: The resulting aldehyde can be further oxidized to yield 1-carboxyfluoranthene.

Another significant pathway involves the oxidation of the aromatic ring system, a common fate for PAHs. This process, often mediated by cytochrome P450 enzymes, can lead to the formation of various hydroxylated metabolites and dihydrodiols. For the parent compound, fluoranthene, the formation of fluoranthene 2,3-diol has been identified as a major metabolic route. researchgate.net It is plausible that this compound undergoes similar ring hydroxylation at various positions.

Analysis of Intermediates

The transformation of this compound is expected to involve several transient intermediates. In the oxidation of the hydroxymethyl group, the corresponding aldehyde, 1-formylfluoranthene, would be a key intermediate.

More critically, the metabolic activation of the aromatic rings of PAHs can lead to the formation of highly reactive electrophilic intermediates. nih.gov For fluoranthene, metabolic pathways can produce diol epoxides, which are known to be ultimate carcinogens. While not specifically documented for this compound, it is conceivable that its metabolism could also generate such reactive epoxide intermediates on the fluoranthene nucleus. These electrophilic species can then react with nucleophilic sites on cellular macromolecules like DNA and proteins.

Influence of Substituent Effects on this compound Reactivity

The reactivity of the fluoranthene ring system is influenced by the electronic properties of its substituents. The hydroxymethyl group (-CH₂OH) is generally considered to be a weakly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, due to hyperconjugation and a weak inductive effect. However, the reactivity of the hydroxymethyl group itself is also a key consideration.

The presence of other substituents on the fluoranthene ring would, in turn, affect the reactivity of the 1-hydroxymethyl group. The nature of these effects can be predicted based on general principles of organic chemistry:

Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring would decrease the electron density of the ring system. This would make the aromatic ring less susceptible to electrophilic attack. These groups would also influence the acidity of the hydroxyl proton of the hydroxymethyl group, potentially making it more acidic.

Electron-donating groups (e.g., -OCH₃, -NH₂) on the aromatic ring would increase the electron density, thereby activating the ring towards electrophilic substitution.

A systematic study of these substituent effects on the reactivity of this compound has not been reported. Such studies would be valuable for understanding the structure-activity relationships of fluoranthene derivatives and for predicting their metabolic fates and potential toxicities.

Below is a table summarizing the expected influence of different substituent types on the reactivity of this compound.

Spectroscopic Data for this compound Not Found in Publicly Available Resources

Efforts to locate primary literature or database entries containing the requisite ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), Fourier Transform Infrared (FT-IR), and Raman spectroscopic data for this compound have been unsuccessful. While general principles of these analytical techniques and spectral data for the broader class of polycyclic aromatic hydrocarbons (PAHs) are well-documented, the specific spectral characteristics of the 1-hydroxymethyl substituted fluoranthene molecule are not present in the accessed resources.

The creation of a scientifically accurate and detailed article as per the requested outline, including data tables and in-depth research findings, is contingent on the availability of such experimental data. Without access to these foundational spectroscopic details, the generation of the requested content cannot be completed.

Further research in specialized, subscription-based chemical databases or direct laboratory analysis would be necessary to obtain the specific spectroscopic characterization data for this compound.

Advanced Spectroscopic Characterization of 1 Hydroxymethylfluoranthene

Electronic Absorption and Emission Spectroscopy of 1-Hydroxymethylfluoranthene

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental for probing the conjugated π-electron system of this compound, which is characteristic of its fluoranthene (B47539) core.

The UV-Vis spectrum arises from π → π* transitions within the aromatic rings. While specific spectral data for this compound is not widely published, data from structurally similar hydroxylated fluoranthene metabolites and derivatives can provide a strong basis for prediction. researchgate.netasm.org These compounds typically exhibit a complex absorption profile with multiple bands in the UV-A (315–400 nm) and UV-B (280–315 nm) regions. For instance, studies on related hydroxyfluoranthenes show characteristic absorption maxima that confirm the presence of the fluoranthene chromophore. researchgate.netchemrxiv.org

Table 1: UV-Vis Absorption Maxima for Structurally Related Fluoranthene Derivatives This table presents data from similar compounds to infer the expected spectral characteristics of this compound.

| Compound | Solvent | Absorption Maxima (λ_max) in nm | Reference |

| 9-hydroxy-trans-2,3-dihydroxy-2,3-dihydrofluoranthene | Methanol | 227, 254, 263, 289, 317 | asm.org |

| 8-hydroxy-trans-2,3-dihydroxy-2,3-dihydrofluoranthene | Methanol | 234, 241, 253, 262, 316 | asm.org |

| 1-Hydroxydibenzo[j,l]fluoranthene | CH₂Cl₂ | ~400, 420-500 (broad) | chemrxiv.org |

| 9-Hydroxyfluoranthene | CH₂Cl₂ | Not specified, but spectrum provided | chemrxiv.org |

Based on this data, this compound is expected to display several absorption bands across the 230–400 nm range.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. horiba.comevidentscientific.com Fluoranthene and its derivatives are known for their characteristic fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to longer wavelengths (lower energy). horiba.com

Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit strong fluorescence. The emission properties, including the quantum yield and emission maxima, are sensitive to the local environment, such as solvent polarity. Research on hydroxy-substituted dibenzo[j,l]fluoranthenes, which also possess a fluoranthene core, shows that these compounds are fluorescent, with emission spectra that can be influenced by pH and the position of the hydroxyl group. chemrxiv.org For example, under certain conditions, a 9-hydroxy derivative was found to be fluorescent while a 1-hydroxy derivative was not, highlighting the sensitivity of emission properties to structural isomers. chemrxiv.org The fluorescence spectrum of this compound would serve as a key identifier and could be used for highly sensitive quantification.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound (e.g., HRMS, tandem MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. libretexts.org For this compound (C₁₇H₁₂O), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The calculated exact mass of this compound is 232.0888 Da.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 232. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation by collision-induced dissociation, providing further structural confirmation. asm.org The fragmentation pattern is predictable based on the structure:

Loss of the hydroxymethyl radical: A primary fragmentation pathway would involve the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to the loss of a ·CH₂OH radical (mass = 31 Da). This would produce a highly stable fluoranthenyl cation at m/z 201.

Formation of the fluoranthene cation radical: Another significant peak would likely correspond to the fluoranthene cation radical (C₁₆H₁₀⁺˙) at m/z 202, resulting from the loss of the entire hydroxymethyl group and a hydrogen rearrangement.

Loss of water: A fragment resulting from the loss of a water molecule (H₂O, mass = 18 Da) from the molecular ion might also be observed, though it is typically less common for benzylic alcohols compared to aliphatic ones.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 232 | [M]⁺˙ (Molecular Ion) | [C₁₇H₁₂O]⁺˙ | Confirms the molecular weight of the compound. |

| 202 | [M - CH₂O]⁺˙ | [C₁₆H₁₀]⁺˙ | Corresponds to the fluoranthene cation radical. |

| 201 | [M - CH₂OH]⁺ | [C₁₆H₉]⁺ | Loss of the hydroxymethyl radical. |

| 200 | [C₁₆H₈]⁺˙ | [C₁₆H₈]⁺˙ | Further fragmentation of the fluoranthene core. |

This fragmentation data, especially when obtained through HRMS, provides conclusive evidence for both the molecular formula and the presence of the hydroxymethyl substituent on the fluoranthene skeleton. asm.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical states of those elements within the top few nanometers of a material's surface. While not conventionally used for the bulk structural elucidation of small organic molecules like this compound, it could be employed to characterize thin films or surface-adsorbed layers of the compound.

An XPS analysis of this compound would yield spectra with peaks corresponding to the core-level electrons of the constituent elements: carbon (C1s) and oxygen (O1s).

C1s Spectrum: The high-resolution C1s spectrum would be deconvoluted into multiple peaks. The primary peak would correspond to the carbon atoms in the aromatic rings (C-C and C-H bonds). A second, smaller peak at a slightly higher binding energy would be indicative of the carbon atom bonded to oxygen (the C-O bond in the hydroxymethyl group).

O1s Spectrum: The O1s spectrum would show a single primary peak corresponding to the hydroxyl group (C-O-H).

While no specific experimental XPS data for this compound are readily available in the surveyed literature, the technique remains a powerful tool for confirming elemental composition and the presence of different chemical bonding environments if the compound were analyzed as a solid film.

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

A single spectroscopic technique is rarely sufficient for the unambiguous characterization of a complex organic molecule. The strength of a comprehensive analysis lies in the integration of complementary data from multiple methods. asm.org

For this compound, the combination of electronic spectroscopy and mass spectrometry provides a powerful and complete picture of its structure.

UV-Vis and Fluorescence Spectroscopy together confirm the identity of the core chromophore. The characteristic multi-band absorption and corresponding fluorescence emission are fingerprints for the fluoranthene aromatic system. researchgate.netchemrxiv.org

Mass Spectrometry (HRMS and Tandem MS) provides definitive confirmation of the molecular formula (C₁₇H₁₂O) through an exact mass measurement of the molecular ion at m/z 232.0888. asm.orgasm.org Furthermore, the specific fragmentation pattern, particularly the loss of fragments corresponding to the hydroxymethyl group (m/z 201 and 202), confirms the identity and placement of the substituent, distinguishing it from other isomers such as a hydroxyfluoranthene.

Together, these techniques allow for a confident and detailed structural assignment. UV-Vis and fluorescence establish the class of compound (a fluoranthene derivative), while mass spectrometry specifies the exact molecular weight and confirms the nature of the substituent.

Theoretical and Computational Studies on 1 Hydroxymethylfluoranthene

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles.

Computational Spectroscopy

Computational spectroscopy involves the simulation of various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. scholaris.canih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. soton.ac.ukmdpi.com For a molecule like 1-Hydroxymethylfluoranthene, MD simulations could be used to explore the rotational freedom of the hydroxymethyl group, identify the most stable conformers, and study how the molecule interacts with solvents or biological macromolecules. nih.gov

Reaction Pathway and Mechanism Modeling using Computational Chemistry

The elucidation of chemical reaction pathways and mechanisms is crucial for understanding the formation, transformation, and biological activity of compounds like this compound. Computational chemistry provides powerful tools to model these processes at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) in Mechanism Elucidation:

A primary computational tool for studying reaction mechanisms is Density Functional Theory (DFT). DFT calculations can be employed to map the potential energy surface (PES) of a reaction involving this compound. This involves identifying the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

For instance, the metabolic activation of this compound, a critical process in its potential toxicity, can be modeled using DFT. This could involve simulating the enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes, that lead to the formation of reactive metabolites. By calculating the activation energies for different potential metabolic pathways, researchers can predict the most likely routes of biotransformation.

A hypothetical reaction coordinate for a metabolic step of this compound is depicted below. This illustrates how computational modeling can distinguish between different possible reaction mechanisms by comparing their energy profiles.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 1 | This compound + Oxidizing Agent | 0 | Reactants |

| 2 | Transition State 1 (Pathway A) | +25 | Energy barrier for the formation of Intermediate A |

| 3 | Intermediate A | +5 | A metastable intermediate species |

| 4 | Transition State 2 (Pathway A) | +15 | Energy barrier for the conversion of Intermediate A to Product |

| 5 | Product | -10 | Final product of the reaction |

| 6 | Transition State (Pathway B) | +35 | A higher energy alternative pathway |

This is a hypothetical data table for illustrative purposes.

Modeling Reaction Dynamics:

Beyond static calculations of the PES, computational methods like ab initio molecular dynamics (AIMD) can simulate the time evolution of a chemical reaction. AIMD allows researchers to observe the explicit motions of atoms as a reaction proceeds, providing a more dynamic and detailed picture of the mechanism. This can be particularly useful for understanding complex reactions in solution or within an enzyme's active site where solvent or protein dynamics play a crucial role.

Application of Cheminformatics and Machine Learning for Structure-Property Relationships

Cheminformatics and machine learning are increasingly utilized to establish quantitative structure-property relationships (QSPRs) and quantitative structure-activity relationships (QSARs). These computational approaches are particularly valuable for predicting the physicochemical properties, biological activities, and potential toxicities of compounds like this compound, especially when experimental data is scarce.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific property or activity. For PAHs and their derivatives, QSAR models have been developed to predict various endpoints, including toxicity, mutagenicity, and environmental fate. nih.gov

The development of a QSAR model for this compound and related compounds would typically involve the following steps:

Data Collection: Assembling a dataset of compounds with known experimental values for the property of interest (e.g., cytotoxicity).

Molecular Descriptor Calculation: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Building: Using statistical methods or machine learning algorithms, a mathematical relationship is established between the molecular descriptors and the measured property.

Model Validation: The predictive power of the model is rigorously assessed using statistical techniques to ensure its reliability.

Machine Learning in QSAR:

Various machine learning algorithms can be employed to build robust QSAR models. These include:

Multiple Linear Regression (MLR): A statistical method for modeling the linear relationship between a set of independent variables (descriptors) and a dependent variable (property).

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

A hypothetical QSAR model for predicting the mutagenicity of fluoranthene (B47539) derivatives might look like the following:

log(Mutagenicity) = 0.5 * LogP - 0.2 * LUMO_Energy + 1.2 * Molecular_Surface_Area - 3.5

Where:

LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

LUMO_Energy is the energy of the lowest unoccupied molecular orbital, related to electrophilicity.

Molecular_Surface_Area is a measure of the molecule's size.

The following table illustrates the type of data that would be used to build such a model:

| Compound | LogP | LUMO Energy (eV) | Molecular Surface Area (Ų) | Experimental Mutagenicity (log units) |

| Fluoranthene | 5.22 | -1.25 | 204.5 | 2.1 |

| 1-Methylfluoranthene | 5.65 | -1.20 | 218.2 | 2.5 |

| This compound | 4.80 | -1.30 | 220.1 | (To be predicted) |

| 3-Nitrofluoranthene | 5.10 | -1.85 | 225.8 | 3.8 |

This is a hypothetical data table for illustrative purposes.

By applying such validated QSAR and machine learning models, it is possible to predict the properties of this compound and prioritize it for further experimental investigation. These in silico approaches offer a rapid and cost-effective means of screening large numbers of chemicals for potential hazards and biological activities. mdpi.com

Analytical Method Development and Validation for 1 Hydroxymethylfluoranthene

Chromatographic Method Development for 1-Hydroxymethylfluoranthene

Chromatographic techniques are central to the analysis of this compound, providing the necessary separation from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two principal approaches employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a preferred method for the analysis of hydroxylated PAHs (OH-PAHs) due to its high separation efficiency for non-volatile and thermally sensitive compounds. researchgate.netnih.gov

A common approach involves Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A C18 column is frequently the stationary phase of choice, offering excellent resolution for a wide range of PAHs and their metabolites. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water or a buffer solution, which allows for the efficient elution of compounds with varying polarities. researchgate.net

Due to the native fluorescence of the fluoranthene (B47539) ring system, fluorescence detection (FLD) is an ideal technique for quantifying this compound. measurlabs.com HPLC-FLD offers high sensitivity and selectivity, minimizing interference from non-fluorescent matrix components. nih.gov The detector is set to the optimal excitation and emission wavelengths for the analyte to achieve the best signal-to-noise ratio. thermofisher.com

Table 1: Illustrative HPLC-FLD Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Fluorescence Detector (FLD) |

| Excitation λ | ~290 nm (estimated) |

| Emission λ | ~410 nm (estimated) |

Gas Chromatography (GC) Approaches

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the definitive identification and quantification of PAHs and their metabolites. researchgate.nettdi-bi.com However, due to the hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. emerypharma.com

A necessary step is derivatization, which converts the polar hydroxyl group into a less polar, more volatile functional group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to create a trimethylsilyl (B98337) (TMS) ether derivative of the analyte. This derivative is thermally stable and volatile, making it suitable for GC analysis. emerypharma.com

The separation is typically performed on a capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). tdi-bi.com The GC oven temperature is programmed to ramp from a lower to a higher temperature to ensure the separation of analytes based on their boiling points and interaction with the stationary phase. nih.gov The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, provides high selectivity and sensitivity by monitoring specific ion fragments characteristic of the derivatized this compound. tdi-bi.com

Optimization of Analytical Parameters for this compound Detection and Quantification

Optimization of analytical parameters is a critical step to ensure the method is sensitive, selective, and robust.

For an HPLC-FLD method , key parameters to optimize include:

Mobile Phase Composition: The gradient slope (rate of change of organic solvent) is adjusted to achieve optimal separation between this compound and other potential metabolites or matrix interferences. The pH of the aqueous component can also be adjusted to control the ionization state of the analyte, affecting its retention.

Flow Rate: Adjusting the flow rate can improve resolution, though it also affects analysis time and backpressure.

Fluorescence Detector Wavelengths: The excitation and emission wavelengths must be carefully selected by scanning the fluorescence spectrum of a pure standard of this compound to find the maxima that provide the highest signal intensity. thermofisher.com

For a GC-MS method , optimization involves:

Derivatization Reaction: The reaction conditions (reagent volume, temperature, and time) are optimized to ensure complete and reproducible derivatization of the analyte.

Injector Temperature: The temperature must be high enough to ensure rapid volatilization of the derivative without causing thermal degradation.

Oven Temperature Program: The initial temperature, ramp rates, and final temperature are adjusted to provide the best chromatographic resolution of the target analyte from other compounds in the sample. nih.gov

Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium) is optimized for maximum column efficiency. tdi-bi.com

Mass Spectrometer Parameters: Tuning the mass spectrometer and selecting appropriate ions for SIM mode are crucial for achieving low detection limits and high selectivity.

Validation of Analytical Methods for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters are assessed according to guidelines from bodies like the International Council for Harmonisation (ICH).

Linearity, Accuracy, and Precision Assessment

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is assessed by analyzing a series of standards at different concentrations (typically 5-6 levels). The linearity is confirmed if the correlation coefficient (R²) of the calibration curve is typically ≥ 0.99. mdpi.com

Accuracy: Accuracy represents the closeness of the measured value to the true value. It is determined by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels (low, medium, and high). The accuracy is expressed as the percentage recovery. For related OH-PAHs, acceptable accuracy is often in the range of 76% to 120%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-day precision): Assesses precision over a short period with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory over different days, with different analysts, or on different equipment. For OH-PAH analysis, a precision of <15% RSD is generally considered acceptable. nih.gov

Table 2: Representative Validation Data for an OH-PAH Method

| Parameter | Specification | Result Example |

|---|---|---|

| Linearity Range | Defined concentration range | 0.1 - 50 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.99 | 0.9992 |

| Accuracy (% Recovery) | 80 - 120% | 93.5 - 108.1% |

| Precision (% RSD) | ≤ 15% | < 10% |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (S/N), typically accepted at 3:1. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The S/N ratio for the LOQ is commonly set at 10:1. nih.gov

Alternatively, LOD and LOQ can be calculated from the calibration curve using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve.

For a class of 12 OH-PAHs analyzed by LC-MS/MS, reported LODs ranged from 0.01 to 0.34 ng/mL and LOQs ranged from 0.01 to 7.57 ng/mL, providing an indication of the sensitivity achievable for compounds like this compound. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Fluoranthene |

| Helium |

Robustness and Ruggedness Evaluation

Robustness and ruggedness are essential validation parameters that assess the reliability of an analytical method. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in its own parameters, while ruggedness evaluates its reproducibility under various external conditions, such as different analysts, instruments, or laboratories. pharmaguideline.comresearchgate.net

For the analysis of this compound, which often employs techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detectors, robustness testing is a critical component of method development. nih.govnih.gov It provides an indication of the method's reliability during normal usage. pharmaguideline.com The evaluation of robustness should be considered during the development phase. pharmaguideline.com

Robustness Evaluation: Small variations are intentionally introduced to the method's intrinsic parameters to determine their effect on the analytical results. For an HPLC-based method for this compound, these parameters would typically include:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of the detector pharmaguideline.com

A common approach to evaluate these factors is using a design of experiments (DoE), such as a factorial design. researchgate.net This allows for the simultaneous investigation of multiple parameters and their interactions. The results, often assessed by the relative standard deviation (%RSD) of the analyte's peak area or retention time, indicate which parameters need to be tightly controlled.

Interactive Data Table: Example of Robustness Study Parameters for this compound Analysis by HPLC

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| Mobile Phase pH | 6.8 | 6.6 | 7.0 |

| Acetonitrile % | 70% | 68% | 72% |

| Column Temp (°C) | 30 | 28 | 32 |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

Ruggedness Evaluation: Ruggedness, also known as intermediate precision, is assessed by having different analysts, on different days, and using different instruments to perform the analysis. pharmaguideline.com The goal is to demonstrate the method's reproducibility in a real-world laboratory setting. The %RSD between the different sets of results is calculated to determine the method's ruggedness. A low %RSD indicates a rugged method that can be reliably transferred between laboratories.

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. biomedres.usnih.govbiomedres.us When applied to analytical methods, this is termed Analytical QbD (AQbD). biomedres.us The goal of AQbD is to design a robust method that consistently meets its intended performance criteria. biomedres.us

The AQbD process for a this compound analytical method involves several key steps:

Defining the Analytical Target Profile (ATP): This first step defines the goals of the method. austinpublishinggroup.com For this compound, the ATP would specify the analyte, the matrices (e.g., urine, water), and the required performance characteristics like accuracy, precision, and detection limits. nih.govnih.gov

Identifying Critical Quality Attributes (CQAs): CQAs are the method's performance characteristics that must be controlled to ensure the desired quality. austinpublishinggroup.com For the analysis of this compound, CQAs would include resolution from other PAH metabolites, peak symmetry, and retention time.

Risk Assessment: This step identifies the method parameters that could potentially impact the CQAs. biomedres.us Tools like a fishbone (Ishikawa) diagram can be used to map potential sources of variability. biomedres.us For an HPLC method, these could include column type, mobile phase composition, and sample preparation steps.

Design of Experiments (DoE): DoE is used to systematically study the effects of the identified critical method parameters on the CQAs. pharmainfo.in This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to meet its performance criteria. nih.gov

Control Strategy: A control strategy is developed to ensure the method consistently operates within the MODR. biomedres.us This includes setting system suitability criteria and defining procedures for monitoring the method's performance over time. vub.be

By employing a QbD approach, the resulting analytical method for this compound is well-understood, robust, and less susceptible to failures during routine use. biomedres.usmdpi.com

Green Analytical Chemistry (GAC) Considerations for this compound Analysis

Green Analytical Chemistry (GAC) aims to develop analytical methods that minimize their environmental impact and are safer for analysts. neuroquantology.compg.edu.pl This is achieved by reducing or eliminating the use of hazardous substances and minimizing waste generation and energy consumption. neuroquantology.com

For the analysis of this compound, several GAC principles can be applied:

Miniaturization and Sample Preparation: Traditional methods for PAH analysis often involve large volumes of organic solvents for extraction. researchgate.net Greener alternatives include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), which use significantly less or even no solvent. neuroquantology.comnih.govscispace.com These techniques have been successfully applied to the analysis of PAHs in various matrices. nih.gov

Energy Consumption: The energy consumption of analytical instruments can be considerable. Using modern, more energy-efficient instruments and minimizing analysis times contribute to a greener method.

The greenness of an analytical method can be assessed using various metrics, such as the Analytical Eco-Scale or the Green Analytical Procedure Index (GAPI). researchgate.netnih.gov These tools provide a semi-quantitative evaluation of the method's environmental impact, considering factors like the toxicity of reagents, waste generated, and energy consumption.

Interactive Data Table: Comparison of Conventional vs. Green Analytical Methods for PAH Metabolites

| Feature | Conventional Method (e.g., LLE-HPLC) | Green Method (e.g., SPME-UHPLC) |

| Sample Volume | High (e.g., 50-100 mL) | Low (e.g., 1-10 mL) |

| Solvent Consumption | High (e.g., >50 mL per sample) | Minimal to None |

| Analysis Time | Long (e.g., >30 min) | Short (e.g., <10 min) |

| Waste Generation | Significant hazardous waste | Minimal waste |

By integrating these GAC principles, the analytical methods for this compound can be made more sustainable without compromising analytical performance.

Synthesis and Applications of 1 Hydroxymethylfluoranthene Derivatives

Strategies for Chemical Modification of 1-Hydroxymethylfluoranthene

The chemical reactivity of this compound is primarily centered around two key areas: the hydroxymethyl group and the aromatic fluoranthene (B47539) core. These sites offer opportunities for various chemical modifications to tailor the molecule's properties for specific applications.

Derivatization at the Hydroxymethyl Group (e.g., esterification, etherification)

The hydroxyl functionality of the hydroxymethyl group is a prime target for derivatization through reactions such as esterification and etherification. These modifications can significantly alter the solubility, reactivity, and thermal stability of the parent molecule.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst can yield the corresponding esters. This process allows for the introduction of a wide range of functional groups.

Table 1: Potential Ester Derivatives of this compound

| Ester Derivative | Potential Synthetic Reagent | Potential Properties |

|---|---|---|

| 1-Acetoxymethylfluoranthene | Acetic anhydride (B1165640) or Acetyl chloride | Increased volatility, altered solubility |

| 1-Benzoyloxymethylfluoranthene | Benzoyl chloride | Enhanced thermal stability, modified photophysical properties |

Etherification: The formation of ethers from this compound can be achieved by reacting it with alkyl halides in the presence of a base (Williamson ether synthesis) or under acidic conditions with alcohols. Etherification can introduce flexible or rigid linkages, influencing the material properties of resulting polymers.

Table 2: Potential Ether Derivatives of this compound

| Ether Derivative | Potential Synthetic Reagent | Potential Properties |

|---|---|---|

| 1-Methoxymethylfluoranthene | Methyl iodide and a base | Increased solubility in organic solvents |

| 1-Allyloxymethylfluoranthene | Allyl bromide and a base | Reactive site for further functionalization or polymerization |

Modifications on the Fluoranthene Aromatic System (e.g., halogenation, nitration)

The fluoranthene aromatic system is susceptible to electrophilic substitution reactions, such as halogenation and nitration. These modifications can influence the electronic properties, reactivity, and potential for further functionalization of the molecule. The directing effects of the hydroxymethyl group (an ortho-, para-director) would influence the position of substitution.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the fluoranthene ring can be accomplished using appropriate halogenating agents and catalysts. Halogenated derivatives can serve as intermediates for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Nitration: The nitration of the fluoranthene core can be achieved using nitrating agents like nitric acid. The resulting nitro derivatives can be subsequently reduced to amino groups, providing a handle for further chemical transformations, such as amide or imide formation, which are useful in the synthesis of high-performance polymers.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound would logically proceed through the functionalization of either the hydroxymethyl group or the aromatic core, as previously discussed. For instance, the conversion of the hydroxyl group to a more reactive leaving group, such as a tosylate or a halide (e.g., 1-chloromethylfluoranthene (B22573) or 1-bromomethylfluoranthene), would open pathways for a variety of nucleophilic substitution reactions. This would enable the introduction of a wide array of functional groups, including azides, cyanides, and thiols, leading to a diverse library of novel 1-substituted methylfluoranthene derivatives with potentially unique properties.

Applications of this compound Derivatives in Materials Science

While specific applications for derivatives of this compound are not well-documented, the inherent properties of the fluoranthene moiety, such as its fluorescence and high thermal stability, suggest their potential utility in advanced materials.

Polymeric Materials Integration

Derivatives of this compound could be incorporated into various polymer architectures to impart desirable properties.

Monomers for Polymerization: By introducing a polymerizable group, such as an acrylate (B77674) or methacrylate, onto the hydroxymethyl function, novel monomers could be synthesized. The polymerization of these monomers could lead to polymers with high refractive indices, thermal stability, and specific photoluminescent properties.

Polycondensation Reactions: Bifunctional derivatives of this compound could be used in polycondensation reactions. For example, a diol derivative could be reacted with diacids or diisocyanates to form polyesters or polyurethanes, respectively. These polymers would incorporate the rigid and fluorescent fluoranthene unit into the polymer backbone, potentially leading to materials with enhanced mechanical strength and optical properties.

Development of Advanced Coatings

The properties of fluoranthene derivatives suggest their potential as additives or components in advanced coatings.

Fluorescent Coatings: The inherent fluorescence of the fluoranthene core could be exploited in the development of fluorescent paints and coatings for applications in sensors, security markings, or decorative finishes.

High-Performance Coatings: The rigid and planar structure of the fluoranthene molecule could contribute to the hardness and scratch resistance of coatings. Incorporation of this compound derivatives into polymer networks, such as epoxy resins or polyurethanes, could enhance the thermal and chemical resistance of the resulting coatings. For instance, its use as a chain extender or a reactive additive in polyurethane formulations could lead to coatings with improved durability.

Applications in Electronic and Optical Systems

Derivatives of the fluoranthene core, a polycyclic aromatic hydrocarbon (PAH), have garnered significant attention in the field of materials science, particularly for their use in organic electronics. acs.orgrsc.org Their inherent properties, such as blue fluorescence emission, high photoluminescence quantum yield (PLQY), and excellent thermal and electrochemical stability, make them prime candidates for components in Organic Light-Emitting Diodes (OLEDs). core.ac.ukacs.org

Researchers have synthesized novel fluoranthene derivatives designed to function as robust electron transport materials (ETMs) and light-emitting layers in electroluminescent devices. core.ac.ukresearchgate.net These materials often feature a donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) structure, where the fluoranthene unit typically serves as the electron-withdrawing acceptor component. researchgate.net This architecture is crucial for tuning the electronic and optical properties of the molecule.

For instance, specific derivatives have been developed that demonstrate high thermal stability, with decomposition temperatures reaching up to 500 °C. researchgate.net One such derivative, bis(4-(7,9,10-triphenylfluoranthen-8-yl)phenyl)sulfane (TPFDPS), exhibits a high glass transition temperature (Tg) of 210 °C, a desirable characteristic for improving the stability and longevity of OLED devices. acs.orgresearchgate.net Charge transport studies confirm that these materials possess predominant electron transport properties, comparable to the well-known ETM, Alq3. acs.orgresearchgate.net

In practical applications, these fluoranthene-based molecules have been successfully incorporated as the electron transporting layer in blue OLEDs. researchgate.net Other research has focused on developing yellow light-emitting fluoranthene derivatives. One such compound, where piperidine (B6355638) acts as a donor group and a cyano group (-CN) as an acceptor, was used in a non-doped OLED that exhibited a low turn-on voltage and good luminance efficiency. rsc.org

Below is a table summarizing the properties of selected fluoranthene derivatives for electronic applications.

| Compound Name | Application/Property | Key Findings |

| TPFDPS | Electron Transport Material | High Tg of 210 °C; Thermally stable up to 500 °C. researchgate.net |

| TPFDBT | Electron Transport Material | Crystalline nature; Thermally stable up to 500 °C. researchgate.net |

| TPFDPSO2 | Electron Transport & Light Emitter | Exhibits deep blue fluorescence emission; High PLQY and electrochemical stability. acs.orgresearchgate.net |

| TPFDBTO2 | Electron Transport & Light Emitter | Exhibits deep blue fluorescence emission; High PLQY and electrochemical stability. acs.orgresearchgate.net |

| FLUN 550 | Fluorescent Probe | Emission λmax of 550 nm; Large Stokes shift (220 nm); Quantum yield of 35% in DMSO. acs.orgrsc.org |

| Donor-Acceptor Fluoranthene 75a | OLED Emitter | Yellow light emission (λmax 549–552 nm); Device showed low turn-on voltage and good luminance. rsc.org |

Supramolecular Assemblies and Functional Materials

The controlled organization of functional molecules into highly ordered arrays is a cornerstone of developing advanced materials. ru.nluni-bonn.de The self-assembly of chromophoric compounds through noncovalent interactions—such as hydrogen bonding, π–π stacking, and van der Waals forces—is a powerful strategy for creating supramolecular architectures with unique photophysical and optoelectronic properties. ru.nlnih.gov

Polycyclic aromatic hydrocarbons like fluoranthene derivatives are ideal building blocks for such assemblies due to their rigid, planar structures that facilitate strong π–π stacking interactions. boisestate.edu This process can lead to the formation of well-defined nanostructures, such as one-dimensional columnar structures, which are of particular interest for applications in one-dimensional transport of energy and charge. ru.nl

The design of the molecular building blocks is critical for guiding the self-assembly process to achieve a desired superstructure. ru.nl By equipping molecules with specific recognition sites, researchers can control the arrangement of monomers within the final architecture. ru.nl For example, studies on related systems like phthalocyanines show that attaching crown ether rings or hydrocarbon chains can induce the formation of ordered columnar assemblies in the liquid crystalline state. ru.nl Similarly, the interaction between different chromophores, such as pyrene (B120774) (a donor) and porphyrin (an acceptor), can be guided by hydrogen bonding to form extended fibrillar networks, demonstrating that complex architectures can be built from relatively simple components. ru.nl

While specific research on this compound in this context is nascent, the principles derived from studies on other PAHs provide a clear framework. The functional groups on fluoranthene derivatives can be tailored to direct their aggregation into functional materials. Analysis of these assemblies often reveals how π-stacking interactions between the aromatic cores play a key role in modulating the solid-state properties, such as fluorescence. rsc.org The formation of these ordered structures is essential for creating materials with applications in molecular recognition, catalysis, and light harvesting. academicbooks.dk

Catalytic Applications of this compound Derived Materials

Materials derived from fluoranthene structures are relevant in the field of catalysis, particularly in the context of transition-metal-catalyzed reactions for organic synthesis. nih.gov While fluoranthenes themselves are more often the target product of catalysis, the development of heterogeneous catalysts for their synthesis highlights the interaction between the organic framework and metal nanoparticles. acs.org

A notable application involves the synthesis of substituted fluoranthenes via a tandem Suzuki–Miyaura cross-coupling and intramolecular C–H arylation reaction. acs.orgnih.gov This process has been successfully carried out using both homogeneous and heterogeneous palladium catalysts. acs.org

Under homogeneous conditions, a catalyst like Pd(dppf)Cl₂ has proven effective. nih.gov However, for greater sustainability and reusability, heterogeneous catalysts are preferred. Researchers have developed nanocatalysts consisting of copper-palladium (CuPd) nanoparticles supported on reduced graphene oxide (rGO). acs.orgnih.gov These rGO-CuPd nanocatalysts demonstrate high efficiency in synthesizing a broad range of fluoranthene derivatives with good yields (up to 78%). acs.org

A key advantage of the rGO-CuPd heterogeneous catalyst is its reusability. Studies have shown that the nanocatalyst can be recovered and reused for multiple cycles, preserving almost 90% of its initial activity after the third cycle. acs.orgnih.gov This stability and reusability are critical for practical and industrial applications, reducing costs and environmental impact. The development of such materials, where an organic-based support (graphene) is functionalized with metallic catalytic centers, is a significant area of research, overlapping with the principles used in creating catalysts from metal-organic frameworks (MOFs). rsc.org

The table below summarizes the performance of catalysts used in the synthesis of fluoranthene derivatives.

| Catalyst Type | Catalyst | Reaction | Key Performance Metrics |

| Homogeneous | Pd(dppf)Cl₂ | Tandem Suzuki–Miyaura and C–H Arylation | Effective for transformation with 5 mol % loading. nih.gov |

| Heterogeneous | rGO-CuPd Nanocatalyst | Tandem Suzuki–Miyaura and C–H Arylation | Good yields (up to 78%); Reusable, retaining ~90% activity after 3 cycles. acs.orgnih.gov |

Environmental Fate and Transformation Pathways of 1 Hydroxymethylfluoranthene

Photolytic Degradation of 1-Hydroxymethylfluoranthene in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is a primary abiotic process for the transformation of PAHs in sunlit environments. This process involves the absorption of light energy, leading to the breakdown of the chemical structure.

For OH-PAHs, photolysis is a significant degradation route in aquatic systems. Studies on various OH-PAHs demonstrate that they undergo rapid photodegradation in sunlit surface waters, typically following pseudo-first-order kinetics. nih.gov The process can involve both direct photolysis, where the molecule itself absorbs light, and indirect photolysis, mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen. nih.govnih.gov For instance, the photodegradation of 9-Hydroxyfluorene was found to involve direct photolysis and self-sensitized photooxidation via •OH. nih.gov The presence of other water constituents, such as nitrates, dissolved organic matter (like humic acid), and metallic ions (Fe(III)), can either enhance or inhibit photolysis rates. nih.gov

The parent compound, fluoranthene (B47539), is also susceptible to photochemical decomposition, which is a main abiotic transformation pathway in the upper layers of the aqueous phase. europa.eu The half-life for photolytic degradation can vary significantly based on environmental conditions.

Table 1: Photodegradation Half-lives of Selected PAHs and OH-PAHs

| Compound | Environment | Half-life | Reference |

|---|---|---|---|

| Phenanthrene | Soil Surface | 2.5 - 3.1 hours | atlantis-press.com |

| 9-Hydroxyphenanthrene | Surface Water (Calculated) | 0.4 minutes | nih.gov |

| 9-Hydroxyfluorene | Surface Water (Calculated) | 7.5 x 10³ minutes | nih.gov |

This table is interactive. Data is based on studies of related compounds to infer the potential behavior of this compound.

Given that this compound possesses a chromophore similar to fluoranthene, it is expected to absorb sunlight and undergo photolysis. The hydroxymethyl group may influence the specific reaction pathways, potentially leading to photoinduced hydroxylation, dehydrogenation, and other transformations. nih.gov In the atmosphere, OH-PAHs have been detected in airborne particulates, where they are subject to photolytic degradation. elsevierpure.com

Sorption and Desorption Processes in Environmental Matrices (e.g., soil, sediment)

Sorption to soil and sediment particles is a key process governing the fate, transport, and bioavailability of PAHs. The extent of sorption is largely controlled by the compound's hydrophobicity (often expressed by the octanol-water partition coefficient, Kow) and the organic carbon content of the soil or sediment. researchgate.net

Fluoranthene, being a nonpolar, hydrophobic compound, sorbs strongly to soil organic matter. researchgate.net This strong binding reduces its concentration in the aqueous phase, thereby limiting its mobility, bioavailability, and susceptibility to microbial degradation. nih.gov Desorption is often a slow process, contributing to the persistence of PAHs in contaminated sites. nih.gov

The introduction of a hydroxymethyl group in this compound increases the molecule's polarity and water solubility compared to fluoranthene. This would be expected to decrease its sorption to soil and sediment. A lower sorption affinity means the compound would be more mobile in soil and have a higher concentration in the pore water, potentially increasing its bioavailability for microbial uptake and degradation.

Table 2: Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Selected PAHs

| Compound | Log Koc (L/kg) | Reference(s) |

|---|---|---|

| Naphthalene (B1677914) | 3.11 | General Literature |

| Phenanthrene | 4.57 | General Literature |

| Fluoranthene | 4.86 | General Literature |

This table is interactive. A higher Log Koc value indicates stronger sorption to soil organic matter. The Koc for this compound is expected to be lower than that of fluoranthene due to increased polarity.

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a chemical transfers from soil or water into the atmosphere. It is governed by the compound's vapor pressure and Henry's Law constant. For PAHs, volatilization is generally more significant for lower molecular weight compounds (2-3 rings). nih.gov

Fluoranthene is a four-ring PAH and is considered semi-volatile. Its volatilization from soil and water surfaces can occur, but it is generally a less dominant fate process compared to sorption and degradation. Factors like temperature, soil properties, and air movement influence the rate of volatilization. nih.gov

This compound, due to its hydroxyl group, would have a significantly lower vapor pressure and a higher water solubility than fluoranthene. This would make it substantially less volatile. Therefore, volatilization is not expected to be a significant environmental fate process for this compound. Instead, it is more likely to remain in the soil and water phases or, if it enters the atmosphere via combustion processes, to be associated with particulate matter rather than existing in the gas phase. elsevierpure.com

Bioconcentration and Bioavailability in Environmental Systems

A thorough review of available scientific literature reveals a significant lack of specific data on the bioconcentration and bioavailability of this compound in environmental systems. Research has predominantly focused on the parent compound, fluoranthene, and other well-known polycyclic aromatic hydrocarbons (PAHs).

As a hydroxylated metabolite of fluoranthene, this compound is formed through metabolic processes in organisms exposed to fluoranthene. nih.govmdpi.com Generally, the introduction of a hydroxyl group to a PAH molecule increases its polarity and water solubility. This chemical change is expected to influence its environmental partitioning, reducing its tendency to sorb to soil and sediment organic matter compared to the parent compound. researchgate.netwur.nl Consequently, this could lead to a lower bioconcentration factor (BCF), as the compound is less likely to accumulate in the lipid tissues of organisms. wikipedia.orgchemsafetypro.comnih.gov

The bioavailability of PAHs and their derivatives in soil and sediment is a critical factor influencing their potential for uptake by organisms and subsequent ecosystem risk. researchgate.netnih.govnih.gov Factors that control the bioavailability of PAHs include the organic matter content and grain size of the sediment, as well as the octanol-water partition coefficient (Kow) of the specific compound. nih.gov While specific studies on the bioavailability of this compound are not available, the increased water solubility of hydroxylated PAHs suggests they may be more bioavailable in the aqueous phase but less prone to long-term sequestration in sediments compared to their parent compounds. researchgate.netwur.nl

Detailed research findings and quantitative data, such as Bioconcentration Factors (BCF) or Bioaccumulation Factors (BAF), are not available in the reviewed literature specifically for this compound. Therefore, it is not possible to provide a data table on its bioconcentration in various environmental systems. Further research is required to determine the specific bioconcentration potential and bioavailability of this particular fluoranthene metabolite.

Biocatalytic Transformations of 1 Hydroxymethylfluoranthene

Enzymatic Functionalization of 1-Hydroxymethylfluoranthene

The enzymatic functionalization of aromatic compounds is a pivotal first step in their microbial degradation and biotransformation. For this compound, two primary sites for enzymatic attack are the aromatic rings and the hydroxymethyl group.

Ring Hydroxylation: Drawing parallels from fluoranthene (B47539) metabolism, it is plausible that dioxygenase and monooxygenase enzymes could introduce additional hydroxyl groups onto the aromatic nucleus of this compound. Fungi, such as Cunninghamella elegans, are known to metabolize fluoranthene to various hydroxylated derivatives, including 3-hydroxyfluoranthene and 8- and 9-hydroxyfluoranthene trans-2,3-dihydrodiol nih.gov. The presence of the hydroxymethyl group at the C1 position might influence the regioselectivity of these enzymatic hydroxylations.

Oxidation of the Hydroxymethyl Group: The hydroxymethyl substituent itself is a potential target for enzymatic oxidation. Enzymes such as aryl-alcohol oxidases and dehydrogenases are known to catalyze the oxidation of benzylic alcohols to the corresponding aldehydes and carboxylic acids. For instance, the enzymatic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), another aromatic compound with a hydroxymethyl group, has been well-documented nih.gov. This suggests that this compound could be enzymatically converted to 1-formylfluoranthene and subsequently to fluoranthene-1-carboxylic acid.

Potential Enzymatic Reactions on this compound

| Enzyme Class | Potential Reaction | Potential Product(s) |

| Dioxygenase | Dihydroxylation of the aromatic ring | Dihydrodiol derivatives of this compound |

| Monooxygenase | Monohydroxylation of the aromatic ring | Dihydroxy-methylfluoranthene isomers |

| Aryl-alcohol Oxidase | Oxidation of the hydroxymethyl group | 1-Formylfluoranthene |

| Alcohol Dehydrogenase | Oxidation of the hydroxymethyl group | 1-Formylfluoranthene |

| Aldehyde Dehydrogenase | Oxidation of the formyl group | Fluoranthene-1-carboxylic acid |

Microbial Degradation and Biotransformation Pathways of this compound

The complete microbial degradation of PAHs is a complex process involving multiple enzymatic steps, often carried out by a consortium of microorganisms. While a specific degradation pathway for this compound has not been elucidated, a hypothetical pathway can be constructed based on the known metabolic routes of fluoranthene and other PAHs.

Initial enzymatic functionalization, as described in the previous section, would likely be the first step. Subsequent reactions would involve ring cleavage of the dihydroxylated intermediates by enzymes such as catechol 2,3-dioxygenases. The resulting ring-fission products would then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.

Fungal biotransformation often leads to the formation of detoxification products through conjugation reactions. For example, Cunninghamella elegans has been shown to form glucoside conjugates of hydroxylated fluoranthene metabolites nih.gov. It is conceivable that the hydroxyl group of this compound or any subsequently introduced hydroxyl groups could be conjugated with sugars or sulfates by microbial enzymes.

Hypothetical Microbial Biotransformation Pathway of this compound